molecular formula C18H13N3S B2992278 2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile CAS No. 209412-02-2

2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile

Cat. No. B2992278
CAS RN: 209412-02-2
M. Wt: 303.38
InChI Key: BXFIKXZZVRUCOB-UHFFFAOYSA-N
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Description

“2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile” is a versatile chemical compound used in scientific research. It has a unique structure that allows for diverse applications, such as drug discovery, material synthesis, and biological studies. The molecular formula of this compound is C18H13N3S .


Synthesis Analysis

A novel basic ionic liquid, 1-(2-aminoethyl)pyridinium hydroxide, containing both Brønsted base and Lewis base sites has been used as an efficient catalyst for the synthesis of 2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines . The condensation and oxidation tandem reaction of aldehydes, malononitrile, and thiols, performed in aqueous ethanol, afforded reasonable to good yields within 30–60 min .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile” is complex, with a phenyl group, a pyridazinyl group, and a phenylsulfanyl group attached to the acetonitrile .

Scientific Research Applications

High-Voltage Electrolyte Additive

(Phenylsulfonyl)acetonitrile has been investigated for its potential to improve the performance of lithium-ion batteries. It acts as a high-voltage additive forming a solid electrolyte interface (SEI) on LiCoO2 cathodes. This additive enhances capacity retention and rate performance by facilitating the formation of a protective SEI film containing sulfide, which aids in the diffusion of lithium ions, thus significantly improving cell performance (Xiaoyuan Deng et al., 2019).

Molecular Docking and In Vitro Screening

A series of novel pyridine and fused pyridine derivatives, starting from a similar chemical structure, have been synthesized and subjected to in silico molecular docking screenings targeting GlcN-6-P synthase. The compounds exhibit moderate to good binding energies, with some showing antimicrobial and antioxidant activity. This research highlights the potential of these compounds in therapeutic applications (E. M. Flefel et al., 2018).

Oxidation and Reduction Potential Studies

The oxidation and reduction potentials of phenylthiyl radicals, closely related to the structure of interest, have been explored to understand their thermochemistry in solution. These studies contribute to a deeper understanding of the electrochemical properties of similar compounds, which could be relevant in various chemical reactions and potential applications in materials science (A. Godsk Larsen et al., 2001).

Synthetic and Antimicrobial Applications

The synthesis of new pyridine derivatives, including the study's compound, has led to products with potential antimicrobial and antioxidant activities. These compounds were evaluated for their biological activities, indicating their usefulness in developing new therapeutic agents (Safaa I Elewa et al., 2021).

properties

IUPAC Name

2-phenyl-2-(6-phenylsulfanylpyridazin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3S/c19-13-16(14-7-3-1-4-8-14)17-11-12-18(21-20-17)22-15-9-5-2-6-10-15/h1-12,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFIKXZZVRUCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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